(+)-cis-Khellactone
Overview
Description
(+)-cis-Khellactone is a naturally occurring compound found in certain plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its diverse biological activities. The compound has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
- The primary target of cis-(+)-Khellactone is not well-documented in the literature. However, it is believed to interact with specific molecular sites, possibly enzymes or receptors, leading to pharmacological effects .
Target of Action
Environmental conditions and interactions with other substances play crucial roles in shaping its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Khellactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions including hydroxylation, methylation, and cyclization to form the khellactone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as crystallization and chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the intended application and required quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Khellactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the khellactone structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with potentially enhanced biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various khellactone derivatives, each with unique structural and functional properties. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules.
Biology: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: (+)-cis-Khellactone is investigated for its anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals, cosmetics, and other products.
Comparison with Similar Compounds
(+)-cis-Khellactone can be compared with other coumarin derivatives, such as:
Umbelliferone: A precursor in the synthesis of khellactone, known for its antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative with similar biological activities, including anti-inflammatory and anticancer effects.
Aesculetin: Exhibits antioxidant and anti-inflammatory properties, similar to khellactone.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a compound of significant interest in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15645-11-1, 24144-61-4 | |
Record name | Khellactone, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Khellactone, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KHELLACTONE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KHELLACTONE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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